molecular formula C25H20BrNO5 B11273470 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Katalognummer: B11273470
Molekulargewicht: 494.3 g/mol
InChI-Schlüssel: HOCMAIOCWIXFRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a bromo group and a benzofuran moiety, which is further functionalized with a dimethoxybenzoyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Eigenschaften

Molekularformel

C25H20BrNO5

Molekulargewicht

494.3 g/mol

IUPAC-Name

2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

InChI

InChI=1S/C25H20BrNO5/c1-14-18-13-16(27-25(29)17-6-4-5-7-19(17)26)9-11-20(18)32-24(14)23(28)15-8-10-21(30-2)22(12-15)31-3/h4-13H,1-3H3,(H,27,29)

InChI-Schlüssel

HOCMAIOCWIXFRN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=C(C=C4)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of an appropriate precursor, such as 2-hydroxybenzaldehyde, with a suitable reagent like acetic anhydride.

    Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Bromination: The bromine atom can be introduced via an electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through a condensation reaction

Biologische Aktivität

The compound 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a derivative of benzofuran that has garnered attention for its potential biological activities. This article synthesizes current research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20BrN2O4C_{20}H_{20}BrN_{2}O_{4} with a molecular weight of 426.29 g/mol. The structure features a bromine atom, a benzamide moiety, and a dimethoxybenzoyl group attached to a benzofuran core. This unique structure is thought to contribute to its biological activity.

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of related compounds in the benzofuran class. For instance, research on BMDB , a similar derivative, demonstrated significant spinal and supraspinal antinociception in various models of nociception in mice. The compound exhibited dose-dependent effects with routes of administration including intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) showing the most efficacy .

Table 1: Comparison of Antinociceptive Potency

CompoundRouteID50 (mg/kg)Comparison to AspirinComparison to Morphine
BMDBi.p.515-100 times more potent2-50 times less potent
Aspirin-75--
Morphine-0.1--

The mechanism by which these compounds exert their effects remains an area of active research. In the case of BMDB, it was found that its analgesic action was not influenced by naloxone, suggesting that opioid pathways may not be primarily involved. Instead, the action appears to be mediated through non-opioid mechanisms, potentially involving serotonergic pathways or other neurotransmitter systems .

Case Studies

Several case studies have explored the biological activity of compounds structurally related to 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide :

  • Study on Antinociceptive Properties : A study conducted on mice demonstrated that BMDB produced significant pain relief in models induced by acetic acid and formalin. The results indicated that BMDB could serve as an effective analgesic alternative with fewer side effects compared to traditional NSAIDs .
  • In Vitro Studies : In vitro assays have shown that related benzofuran derivatives exhibit cytotoxicity against various cancer cell lines, indicating potential as anticancer agents. Further investigation into the specific pathways affected by these compounds is warranted .

Wissenschaftliche Forschungsanwendungen

Research has indicated that compounds similar to 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide exhibit significant biological activity. Key areas of study include:

Anticancer Activity

Several studies have evaluated the anticancer potential of benzamide derivatives. For instance, compounds with similar structures have been tested for their cytotoxic effects on human cancer cell lines. In one study, derivatives were synthesized and screened for their ability to inhibit cancer cell proliferation, revealing promising results against various cancer types .

Antimicrobial Properties

The emergence of antimicrobial resistance has necessitated the development of new therapeutic agents. Research on benzamide derivatives has shown that they possess antibacterial and antifungal activities. For example, certain compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains . The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can significantly affect the biological activity.

Case Study 1: Synthesis and Evaluation of Derivatives

A study published in the International Journal of Molecular Sciences focused on synthesizing new derivatives of benzofuran compounds. The synthesized compounds were subjected to biological evaluation, showing notable cytotoxic properties against human cancer cells and antibacterial activity against clinical strains . The findings highlighted the potential of modifying existing structures to enhance efficacy.

Case Study 2: Structure-Activity Relationship Studies

Another research effort explored the SAR of benzamide analogues. The study found that specific substitutions on the benzamide moiety could lead to enhanced biological activities. For example, modifications in the dimethoxybenzoyl group resulted in varying degrees of potency against different microbial strains . This underscores the importance of structural considerations in drug design.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Bromo-N-(3,4-dimethylphenyl)benzamideContains a dimethylphenyl groupDifferent substituents may alter biological activity
N-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl]-3-methylbenzamideIsoquinoline derivativePotentially different pharmacological profiles
4-Bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamideSimilar benzofuran structureVariation in substituents affects reactivity

The table illustrates how slight modifications in structure can lead to significant changes in biological activity and application potential.

Q & A

Q. Yield Optimization :

  • Use anhydrous solvents (e.g., DMF) and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. Key signals: aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ≈ 537.2 g/mol).
  • X-ray Crystallography : Use SHELX programs for structure refinement. ORTEP-3 can generate 3D representations of the benzofuran-benzamide core .

Q. Methodological Note :

  • Kinetic studies (e.g., monitoring via ¹H NMR) can quantify reaction rates. Compare with non-brominated analogs to isolate electronic effects .

What strategies resolve crystallographic data discrepancies during structural elucidation?

Q. Advanced

  • Refinement Software : Use SHELXL for high-resolution data. Discrepancies in bond lengths/angles may arise from twinning or poor data quality.
  • Validation Tools : Check R-factors (target < 5%) and residual electron density maps. Reprocess data with alternative software (e.g., OLEX2) if necessary .

Case Study :
A 0.1 Å deviation in C-Br bond length was resolved by refining thermal parameters and excluding outlier reflections .

How do computational methods predict binding affinity to enzymatic targets like kinases or Aβ42 aggregates?

Q. Advanced

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., 2PQ7 for Aβ42). The bromobenzamide moiety shows hydrophobic interactions with kinase ATP pockets .
  • MD Simulations : Validate binding stability (≥50 ns trajectories). Compare with chlorinated analogs to assess halogen bonding efficacy .

Q. Validation :

  • Correlate computational ΔG values with experimental IC₅₀ data from enzyme inhibition assays .

What in vitro models assess neuroprotective effects, and how are conflicting data reconciled?

Q. Advanced

  • Models : SH-SY5Y cells exposed to Aβ42 or H₂O₂. Measure viability via MTT assays and ROS levels via DCFH-DA .
  • Data Contradictions : Variability may arise from Aβ42 aggregation kinetics. Standardize protocols (e.g., pre-aggregated Aβ42) and include positive controls (e.g., curcumin) .

What safety precautions are critical during synthesis and handling?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to volatile intermediates (e.g., bromine vapors).
  • Waste Disposal : Quench brominated byproducts with NaHCO₃ before disposal .

How does electronic configuration impact interactions with cytochrome P450 enzymes?

Q. Advanced

  • Metabolic Studies : LC-MS/MS identifies hydroxylated metabolites. The electron-withdrawing bromine slows oxidation at the benzamide ring.
  • CYP Inhibition Assays : Use recombinant CYP3A4/2D6. Compare IC₅₀ values with docking results to validate binding modes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.